molecular formula C7H9N3OS B13814308 N-(6-(methylthio)pyridazin-3-yl)acetamide

N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No.: B13814308
M. Wt: 183.23 g/mol
InChI Key: TWZKKOCJPNJQQY-UHFFFAOYSA-N
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Description

N-(6-(methylthio)pyridazin-3-yl)acetamide is a heterocyclic compound that contains a pyridazine ring substituted with a methylthio group at the 6-position and an acetamide group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves the reaction of 6-(methylthio)pyridazine with acetic anhydride or acetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydropyridazine derivatives

    Substitution: Various substituted pyridazine derivatives

Scientific Research Applications

N-(6-(methylthio)pyridazin-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide

Uniqueness

N-(6-(methylthio)pyridazin-3-yl)acetamide is unique due to the presence of the methylthio group at the 6-position of the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)acetamide

InChI

InChI=1S/C7H9N3OS/c1-5(11)8-6-3-4-7(12-2)10-9-6/h3-4H,1-2H3,(H,8,9,11)

InChI Key

TWZKKOCJPNJQQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SC

Origin of Product

United States

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